N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O/c1-9-8-10(2)19(18-9)7-6-17-14(20)13-11(15)4-3-5-12(13)16/h3-5,8H,6-7H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMYSXSFFIHUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=C(C=CC=C2F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Hydrazines with β-Diketones
A classic approach involves reacting hydrazine derivatives with acetylacetone (pentane-2,4-dione) under acidic conditions. For example, treatment of acetylacetone with hydrazine hydrate in ethanol at reflux (78°C) for 6 hours yields 3,5-dimethyl-1H-pyrazole with 85–90% efficiency. This method benefits from commercial availability of reagents and straightforward purification via recrystallization from hexane.
Nitration-Reduction of Halogenated Pyrazoles
Alternative pathways employ halogenated pyrazole precursors. In a representative procedure, 3,4,5-tribromopyrazole undergoes nitration with fuming nitric acid in acetic anhydride at 10–20°C, followed by tin(II) chloride reduction in ethanol/ethyl acetate (1:2 v/v) at 110°C. This two-step process achieves a 67.6% yield of 3,5-dimethyl-1H-pyrazole after column chromatography.
Functionalization with Ethylamine Linker
Introducing the ethylamine side chain requires selective alkylation of the pyrazole nitrogen.
Nucleophilic Substitution with Chloroethylamine
Reaction of 3,5-dimethyl-1H-pyrazole with 2-chloroethylamine hydrochloride in toluene under reflux (110°C) for 10 hours, using potassium carbonate (K₂CO₃) as a base, affords 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine with 80% yield. Key parameters include:
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | 110°C |
| Reaction Time | 10 hours |
| Base | K₂CO₃ (1.3 equiv) |
| Yield | 80% |
Mitsunobu Reaction for Challenging Substrates
For sterically hindered pyrazoles, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0°C to room temperature achieves comparable yields (75–78%). This method avoids harsh conditions but incurs higher costs due to reagent expenses.
Amide Bond Formation with 2,6-Difluorobenzoic Acid
The final step couples the ethylamine intermediate with 2,6-difluorobenzoic acid derivatives.
Carbodiimide-Mediated Coupling
Activation of 2,6-difluorobenzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0°C for 1 hour, followed by addition of the amine intermediate, yields the target compound in 82% purity. Critical conditions include:
| Parameter | Value |
|---|---|
| Coupling Agent | EDC/HOBt (1.2 equiv) |
| Solvent | DCM |
| Temperature | 0°C → RT |
| Reaction Time | 12 hours |
| Yield | 82% |
Schotten-Baumann Acylation
An alternative industrial-scale method employs 2,6-difluorobenzoyl chloride in a biphasic system (water/dioxane) with calcium hydroxide (Ca(OH)₂) as a base. Vigorous stirring at 25°C for 1.5 hours followed by acidification with HCl yields the amide with 75% efficiency. This route prioritizes scalability over atom economy.
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies based on yield, scalability, and practicality:
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| EDC/HOBt Coupling | 82 | Moderate | High |
| Schotten-Baumann | 75 | High | Moderate |
| Mitsunobu Alkylation | 78 | Low | Low |
The EDC/HOBt method balances yield and purity, making it ideal for laboratory-scale synthesis. In contrast, the Schotten-Baumann approach suits industrial production despite marginally lower yields due to reduced reagent costs.
Challenges and Optimization Strategies
Byproduct Formation in Amidation
Competitive hydrolysis of 2,6-difluorobenzoyl chloride generates 2,6-difluorobenzoic acid, reducing yields. Strategies to mitigate this include:
Chemical Reactions Analysis
Types of Reactions: N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazole ring or the benzamide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyrazoles or benzamides.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzamide has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its fluorinated structure can enhance binding affinity and selectivity towards biological targets.
Medicine: The compound has been investigated for its pharmacological properties, including antileishmanial and antimalarial activities. Its ability to interact with biological systems makes it a candidate for drug development.
Industry: In the chemical industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzamide exerts its effects involves interactions with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The fluorine atoms can enhance the compound's binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to the benzamide family, which includes several pesticides and CSIs. Key structural analogs and their differences are summarized below:
Key Observations :
- Pyrazole vs. Urea Linkers : The target compound’s pyrazole-ethyl linker distinguishes it from urea-based analogs (e.g., teflubenzuron). Pyrazole groups are associated with enhanced metabolic stability compared to urea moieties, which may hydrolyze under physiological conditions .
- Fluorination Patterns: All compounds share a 2,6-difluorobenzamide core, but substituents on the aromatic rings vary. Chlorine and trifluoromethyl groups (e.g., in hexaflumuron) increase hydrophobicity and target affinity, whereas the target’s dimethylpyrazole may reduce toxicity toward non-target species .
Biological Activity
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a pyrazole moiety, which is known for its wide range of biological activities. The synthesis of this compound typically involves the reaction of 3,5-dimethylpyrazole with appropriate acylating agents to form the desired amide structure. The general reaction scheme can be represented as follows:
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have demonstrated that compounds containing the pyrazole nucleus exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines. A notable study indicated that a related compound had an IC50 value of 5.13 µM against C6 glioma cells, outperforming standard chemotherapeutics like 5-fluorouracil (IC50 = 8.34 µM) . The mechanism of action was linked to the induction of apoptosis and cell cycle arrest.
2. Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been well documented. Compounds structurally related to this compound have exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard drugs like dexamethasone .
3. Antimicrobial Activity
Research has indicated that pyrazole derivatives possess antimicrobial properties against a range of pathogens. For instance, compounds with similar structural features were tested against bacterial strains such as E. coli and S. aureus, demonstrating promising antibacterial activity . The presence of specific functional groups in the amide linkage was found to enhance these effects.
The mechanisms underlying the biological activities of this compound are complex and multifaceted:
- Apoptosis Induction : In cancer cells, the compound triggers apoptotic pathways leading to cell death.
- Cytokine Modulation : It modulates the expression of inflammatory cytokines, thereby reducing inflammation.
- Enzyme Inhibition : Some derivatives have been identified as inhibitors of enzymes like monoamine oxidase (MAO), contributing to their therapeutic effects in neurological disorders .
Case Studies
Several case studies highlight the efficacy and safety profiles of pyrazole derivatives:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzamide, and how can reaction conditions be optimized?
- Methodology :
- Use a nucleophilic substitution reaction between 2,6-difluorobenzoyl chloride and 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine in dry dichloromethane under inert conditions.
- Maintain temperatures between 275–277 K during reagent mixing to minimize side reactions.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC or NMR .
- Optimization Tips :
- Adjust stoichiometric ratios (e.g., 1:1.1 for amine:acyl chloride) to maximize yield.
- Monitor reaction progress using TLC with UV visualization.
Q. How can the molecular conformation and crystal packing of this compound be characterized?
- Methodology :
- Perform single-crystal X-ray diffraction (SC-XRD) using a Bruker SMART APEX CCD diffractometer.
- Refine structures with SHELXL (e.g., space group determination, thermal parameter adjustments) .
- Key Parameters :
- Anticipated space group: Orthorhombic (e.g., Pbca for analogous benzamides).
- Hydrogen-bonding networks (e.g., N–H⋯O interactions) stabilize crystal packing .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, pyrazole substitution) influence this compound’s bioactivity?
- Methodology :
- Compare bioactivity data (e.g., enzyme inhibition, receptor binding) with structural analogs like flufenoxuron (a pesticidal benzamide) .
- Use computational tools (e.g., molecular docking in AutoDock Vina) to map interactions with target proteins (e.g., chitin synthase for insect growth regulation) .
- Key Findings :
- Fluorine atoms enhance metabolic stability and hydrophobic interactions.
- Pyrazole groups contribute to π-π stacking in enzyme active sites .
Q. What challenges arise in resolving crystallographic disorder for the pyrazole-ethyl moiety?
- Methodology :
- Apply twin refinement protocols in SHELXL for disordered regions (e.g., occupancy ratios of 0.67:0.33 observed in analogous structures) .
- Validate using residual density maps and Hirshfeld surface analysis.
- Example Data :
| Parameter | Value |
|---|---|
| Disordered group | CHF2 in tetrafluoroethoxy |
| Occupancy ratio | 0.67:0.33 |
| R-factor | 0.084 (I > 2σ(I)) |
Q. How can computational modeling predict this compound’s potential as a kinase inhibitor?
- Methodology :
- Perform pharmacophore modeling (e.g., using Schrödinger Phase) to identify critical interaction sites.
- Validate via molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability .
- Case Study :
- A related benzamide derivative showed VEGFR2 inhibition (ΔG = -9.8 kcal/mol) via hydrogen bonding with Cys917 and hydrophobic interactions with Glu883 .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activities of benzamide derivatives?
- Methodology :
- Conduct meta-analysis of bioassay data (e.g., IC50 values for pesticidal vs. anticancer activities).
- Evaluate assay conditions (e.g., cell lines, incubation times) that may skew results.
- Example :
- Diflubenzuron (a structural analog) exhibits insect growth regulation but no mutagenicity in Ames tests, while fluorinated analogs show hepatotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
